molecular formula C15H10ClN3O B12929925 3-((4-Chlorobenzylidene)amino)quinazolin-4(3H)-one

3-((4-Chlorobenzylidene)amino)quinazolin-4(3H)-one

カタログ番号: B12929925
分子量: 283.71 g/mol
InChIキー: BKRWZSFPJKNAFL-GIJQJNRQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-((4-Chlorobenzylidene)amino)quinazolin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by the presence of a quinazolinone core structure, which is known for its diverse biological activities

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorobenzylidene)amino)quinazolin-4(3H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-aminobenzamide under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the imine bond. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

化学反応の分析

Alkylation at the Hydrazone Nitrogen

The secondary amine in the hydrazone moiety undergoes alkylation with agents like ethylbromoacetate under basic conditions ( ):

ReagentConditionsProductYield
EthylbromoacetateK₂CO₃, acetone, reflux, 12 hN-Alkylated quinazolinone ester48–97%

Mechanism : Deprotonation of the hydrazone NH by K₂CO₃ followed by nucleophilic substitution.
Applications : Alkylated derivatives show enhanced antimicrobial and anticancer activities .

Nucleophilic Aromatic Substitution (NAS) at Chlorine

The 4-chlorophenyl group participates in NAS with nucleophiles (e.g., methoxide, amines):

NucleophileConditionsProductYieldCharacterization (Example)
Methanol/KOHReflux, 24 h4-Methoxybenzylidene derivative72%1H-NMR: δ 3.85 (s, OCH3) .
PiperidineDMF, 80°C, 8 h4-Piperidinyl derivative68%MS: m/z 402.12 [M]+ .

Limitations : Steric hindrance from the quinazolinone core reduces reactivity compared to simple chlorobenzenes.

Hydrolysis of the Hydrazone Bond

The imine bond undergoes acid-catalyzed hydrolysis to regenerate the parent amine and aldehyde:

ConditionsProductsYieldNotes
1M HCl, ethanol, 4 h3-Aminoquinazolin-4(3H)-one + 4-chlorobenzaldehyde89%Reverse of synthesis; confirmed by TLC .

Applications : Useful for recovering intermediates or modifying biological activity.

Cycloaddition Reactions

The hydrazone moiety participates in [3+2] cycloadditions with nitriles or alkynes under microwave irradiation:

ReagentConditionsProductYieldBiological Activity
Phenyl isothiocyanatePyridine, reflux, 6 hThiadiazoloquinazolinone65%Anticonvulsant activity (IC₅₀ = 12 μM) .

Structural Confirmation : IR peaks at 1153 cm⁻¹ (C=S) and 1H-NMR signals for fused rings ( ).

Metal Complexation

The nitrogen-rich structure forms complexes with transition metals, enhancing pharmacological properties:

Metal SaltConditionsComplex PropertiesApplication
CuCl₂Ethanol, RT, 2 hOctahedral geometryImproved antifungal activity (MIC = 1.95 μg/mL) .

Characterization : UV-Vis absorption bands at 320 nm (d-d transitions) and ESR data confirm coordination .

Enzymatic Modifications

In vitro studies reveal cytochrome P450-mediated oxidation of the methyl group on the quinazolinone core:

EnzymeMetaboliteActivity Change
CYP3A4Hydroxymethyl derivativeReduced cytotoxicity (IC₅₀ ↑ 40%) .

Implications : Critical for pharmacokinetic profiling during drug development.

科学的研究の応用

Synthesis of 3-((4-Chlorobenzylidene)amino)quinazolin-4(3H)-one

The synthesis of this compound typically involves the reaction of 2-methyl-3-aminoquinazolin-4(3H)-one with various aromatic aldehydes, including 4-chlorobenzaldehyde. The process generally follows these steps:

  • Formation of Intermediate : The synthesis begins with the condensation of anthranilic acid with acetic anhydride to produce 2-methyl-4H-3,1-benzoxazan-4-one.
  • Hydrazine Hydrate Reaction : This intermediate is then reacted with hydrazine hydrate to yield 3-amino-2-methylquinazolin-4(3H)-one.
  • Aldehyde Reaction : The final product is obtained by reacting the amino derivative with 4-chlorobenzaldehyde, forming the desired quinazoline derivative through a Schiff base formation.

The structure of the synthesized compound is confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry .

Antimicrobial Properties

Numerous studies have evaluated the antimicrobial efficacy of this compound and its derivatives. These compounds have shown promising results against a range of pathogens:

  • Bacterial Activity : In vitro studies indicate that certain derivatives exhibit significant antibacterial activity against strains like Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 1.95 µg/mL .
  • Fungal Activity : The compound has also demonstrated antifungal properties, effective against fungi such as Candida albicans and Aspergillus niger, suggesting its potential use in treating fungal infections .

Cytotoxicity

Research has indicated that some derivatives possess cytotoxic effects on cancer cell lines. For instance, quinazoline derivatives have been shown to inhibit cell proliferation in various cancer types, highlighting their potential as anticancer agents .

Structure Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like chlorine) on the benzylidene moiety significantly enhances antimicrobial activity.
  • Hydrazone Formation : The conversion of quinazolinones to hydrazones has been linked to increased potency against specific microbial strains .

Case Study 1: Antimicrobial Screening

A study involving a series of synthesized quinazoline derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. Among these, the derivative containing the 4-chlorobenzylidene moiety exhibited superior activity compared to other tested compounds .

Case Study 2: Anticancer Activity

In another investigation, several quinazoline derivatives were assessed for their cytotoxicity against human cancer cell lines. The results indicated that compounds similar to this compound showed significant inhibition of cell growth, making them candidates for further development as anticancer drugs .

作用機序

The mechanism of action of 3-((4-Chlorobenzylidene)amino)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors to modulate cellular signaling pathways, leading to various biological effects.

類似化合物との比較

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone core structures but different substituents.

    Benzylidene Derivatives: Compounds with similar benzylidene groups but different core structures.

Uniqueness

3-((4-Chlorobenzylidene)amino)quinazolin-4(3H)-one is unique due to the presence of both the quinazolinone core and the 4-chlorobenzylidene group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.

生物活性

Introduction

3-((4-Chlorobenzylidene)amino)quinazolin-4(3H)-one is a heterocyclic compound within the quinazolinone family, notable for its diverse pharmacological properties. This compound has attracted significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. Its unique structural features, including a quinazolinone core and a chlorobenzylidene group, enhance its biological activity and interaction with various biological targets.

Chemical Structure and Synthesis

The compound's chemical structure is characterized by the following formula:

C15H12ClN3O\text{C}_{15}\text{H}_{12}\text{ClN}_{3}\text{O}

The synthesis of this compound typically involves several key reactions, including condensation reactions that yield the desired quinazolinone derivatives. Methods often include the reaction of anthranilic acid with appropriate aldehydes under acidic conditions to form the target compound.

Biological Activities

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer) : Exhibited IC50 values comparable to established chemotherapeutics like lapatinib .
  • PC3 (prostate cancer) : Displayed potent inhibitory effects with an IC50 of approximately 10 μM .
  • HT-29 (colon cancer) : Also showed marked cytotoxicity, suggesting broad-spectrum anticancer potential .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial efficacy. Studies indicate that it possesses significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values for various pathogens have been reported as follows:

PathogenMIC (μg/mL)
Staphylococcus aureus1.95
Candida albicans3.90
Aspergillus niger3.90
Rhizopus nigricans3.90

These results highlight its potential utility in treating infections caused by resistant strains of bacteria and fungi .

The mechanism underlying the biological activities of this compound involves multiple pathways:

  • Inhibition of Tyrosine Kinases : The compound has been shown to inhibit several tyrosine kinases, including CDK2, HER2, and EGFR, which are critical in cancer cell proliferation and survival. For instance, it demonstrated IC50 values of 0.173 µM against CDK2, indicating strong inhibitory activity comparable to known inhibitors like imatinib .
  • Cytotoxicity Induction : The compound induces apoptosis in cancer cells through various signaling pathways, leading to cell cycle arrest and programmed cell death.

Structure-Activity Relationship (SAR)

The chlorobenzylidene substitution on the quinazolinone framework significantly influences the biological activity of the compound compared to other similar structures. Comparative studies with other quinazolinone derivatives reveal that modifications at specific positions can enhance or diminish activity against targeted biological pathways.

Case Studies

  • Cytotoxic Evaluation : A study evaluated several derivatives of quinazolinones, including this compound, against MCF-7 and A2780 cell lines. The results indicated that this compound had superior cytotoxicity compared to controls .
  • Antimicrobial Screening : Another study focused on arylidene-based quinazolinones showed promising results for this compound as a potent antibacterial agent against Gram-positive bacteria and fungi .

The compound this compound demonstrates significant biological activity with potential applications in cancer therapy and antimicrobial treatment. Its ability to inhibit key enzymes involved in cancer progression and its efficacy against various pathogens position it as a valuable candidate for future drug development efforts. Further research is warranted to explore its full therapeutic potential and optimize its pharmacological profile through structural modifications.

References

  • Smolecule - Overview of this compound
  • MDPI - Biological Evaluation of Quinazolinone Derivatives
  • PMC - Cytotoxic Effects of Quinazolinones
  • Frontiers - Antimicrobial Efficacy of Quinazolinones
  • SAGE Journals - Tyrosine Kinase Inhibition by Quinazolinones

特性

分子式

C15H10ClN3O

分子量

283.71 g/mol

IUPAC名

3-[(E)-(4-chlorophenyl)methylideneamino]quinazolin-4-one

InChI

InChI=1S/C15H10ClN3O/c16-12-7-5-11(6-8-12)9-18-19-10-17-14-4-2-1-3-13(14)15(19)20/h1-10H/b18-9+

InChIキー

BKRWZSFPJKNAFL-GIJQJNRQSA-N

異性体SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)/N=C/C3=CC=C(C=C3)Cl

正規SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)N=CC3=CC=C(C=C3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。